molecular formula C13H13BrN2O2S B2860983 Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 134141-12-1

Methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2860983
CAS RN: 134141-12-1
M. Wt: 341.22
InChI Key: KJIACMLHHPJDES-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. The compound also contains a bromophenyl group, a thioxo group, and a carboxylate ester group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the bromine atom on the bromophenyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the polar carboxylate ester group could impact its solubility .

Scientific Research Applications

Structural and Conformational Analysis

Research by Memarian et al. (2013) has shown that methyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and related compounds exhibit a quasi-boat conformation in their molecular structure. X-ray diffraction and computational methods revealed the presence of both R- and S- enantiomers in these compounds, highlighting their stereocenter-induced structural complexity (Memarian et al., 2013).

Synthesis and Chemical Reactions

Kappe and Roschger (1989) investigated various reactions involving 2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine derivatives, which are closely related to the compound . Their study provides insights into the chemical behavior and potential synthetic routes for these types of compounds (Kappe & Roschger, 1989).

Biological Activities and Applications

  • Antihypertensive Activity: Rana et al. (2004) explored the antihypertensive activity of dihydropyrimidines, which includes compounds structurally similar to this compound. Their work provides insight into the biological activities and potential therapeutic applications of these compounds (Rana, Kaur, & Kumar, 2004).
  • Anti-ulcer Activity: A study by Rana et al. (2011) on the anti-ulcer activity of similar dihydropyrimidines highlights the potential therapeutic relevance of these compounds in treating ulcer-related conditions (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
  • Antimicrobial and Anticancer Potential: Sharma et al. (2012) synthesized a series of dihydropyrimidines with antimicrobial and anticancer properties. This suggests potential applications of this compound in similar domains (Sharma et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, such as in pharmaceuticals or materials science. Additionally, more studies could be conducted to fully understand its physical and chemical properties .

properties

IUPAC Name

methyl 4-(4-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c1-7-10(12(17)18-2)11(16-13(19)15-7)8-3-5-9(14)6-4-8/h3-6,11H,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIACMLHHPJDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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